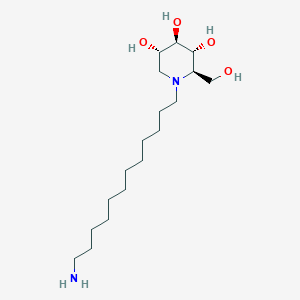
N-(12-Aminododecyl)deoxynojirimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(12-Aminododecyl)deoxynojirimycin is a synthetic derivative of deoxynojirimycin, a naturally occurring iminosugar. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a 12-aminododecyl chain attached to the deoxynojirimycin molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Aminododecyl)deoxynojirimycin typically involves the reaction of deoxynojirimycin with a 12-aminododecyl group. The reaction conditions often include the use of solvents such as DMSO or methanol and may require specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. This method leverages the ability of certain microorganisms to produce deoxynojirimycin, which can then be chemically modified to introduce the 12-aminododecyl group .
Chemical Reactions Analysis
Types of Reactions
N-(12-Aminododecyl)deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often include specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
N-(12-Aminododecyl)deoxynojirimycin has a wide range of scientific research applications, including:
Chemistry: It is used as a glycosidase inhibitor in various chemical reactions and studies.
Biology: The compound is used to study the effects of glycosidase inhibition on biological processes.
Industry: The compound is used in the production of bioactive molecules and as a research tool in various industrial applications.
Mechanism of Action
N-(12-Aminododecyl)deoxynojirimycin exerts its effects by inhibiting glycosidases, enzymes that play a crucial role in the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound can delay the breakdown of carbohydrates, leading to various physiological effects. The molecular targets of this compound include alpha-glucosidase and other glycosidases involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: A naturally occurring iminosugar with similar glycosidase inhibitory properties.
1-Deoxymannojirimycin: Another iminosugar with antiviral and glycosidase inhibitory properties.
Uniqueness
N-(12-Aminododecyl)deoxynojirimycin is unique due to the presence of the 12-aminododecyl chain, which enhances its solubility and potentially its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H38N2O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H38N2O4/c19-11-9-7-5-3-1-2-4-6-8-10-12-20-13-16(22)18(24)17(23)15(20)14-21/h15-18,21-24H,1-14,19H2/t15-,16+,17-,18-/m1/s1 |
InChI Key |
XUKDCKJRAWVROB-XMTFNYHQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCCCCCCCN)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCCCCCCCCCCCN)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)

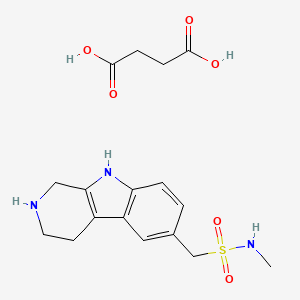
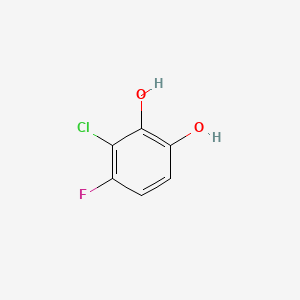
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
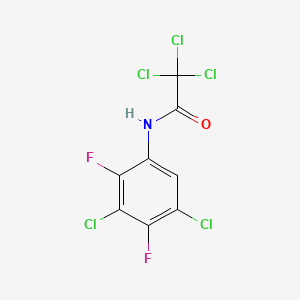
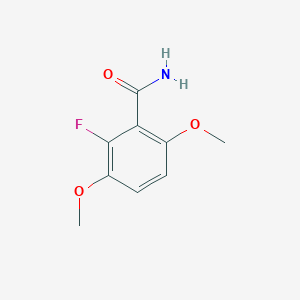
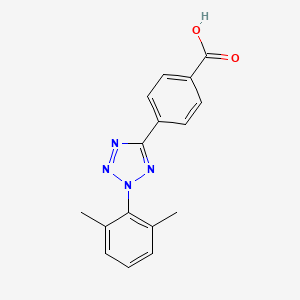
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
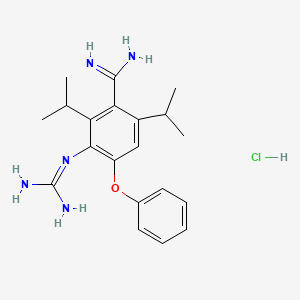
![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
